![molecular formula C13H13BrN2O B10819374 N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine](/img/structure/B10819374.png)
N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UCSF4226 is a synthetic organic compound known for its selective agonistic activity on the melatonin receptor 1B (MT2 receptor) . This compound was designed using structure-based optimization of a lead molecule identified in a docking screen of 150 million virtual molecules against a melatonin receptor 1 crystal structure . UCSF4226 represents a novel chemotype for melatonin receptor ligands .
Preparation Methods
The synthesis of UCSF4226 involves several steps, starting with the preparation of the intermediate compounds. The key synthetic route includes the following steps:
Bromination: The starting material, 2-methoxybenzylamine, undergoes bromination to form 2-bromo-5-methoxybenzylamine.
Coupling Reaction: The brominated intermediate is then coupled with 3-aminopyridine under specific reaction conditions to form the final product, UCSF4226.
Industrial production methods for UCSF4226 are not widely documented, but the laboratory synthesis involves standard organic synthesis techniques such as bromination and coupling reactions.
Chemical Reactions Analysis
UCSF4226 undergoes various chemical reactions, including:
Oxidation: UCSF4226 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: UCSF4226 can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
UCSF4226 has several scientific research applications, including:
Chemistry: UCSF4226 is used as a probe in chemical research to study the activity of melatonin receptors.
Biology: The compound is used in biological studies to investigate the role of melatonin receptors in various physiological processes.
Industry: The compound is used in the development of new drugs targeting melatonin receptors.
Mechanism of Action
UCSF4226 exerts its effects by selectively binding to the melatonin receptor 1B (MT2 receptor). This binding activates the receptor, leading to downstream signaling pathways that mediate various physiological effects. The molecular targets involved include the melatonin receptor 1B, and the pathways activated by this receptor are involved in regulating circadian rhythms and other physiological processes .
Comparison with Similar Compounds
UCSF4226 is unique compared to other similar compounds due to its high selectivity and potency for the melatonin receptor 1B. Similar compounds include:
UCSF7447: Another selective agonist of the melatonin receptor 1B.
UCSF924: A compound with similar activity but different chemical structure.
GSK264220A: A selective agonist of the melatonin receptor with different pharmacokinetic properties.
UCSF4226 stands out due to its novel chemotype and the specific structure-based optimization that led to its development .
properties
Molecular Formula |
C13H13BrN2O |
|---|---|
Molecular Weight |
293.16 g/mol |
IUPAC Name |
N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C13H13BrN2O/c1-17-12-4-5-13(14)10(7-12)8-16-11-3-2-6-15-9-11/h2-7,9,16H,8H2,1H3 |
InChI Key |
BLNNXJOEJRKHAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CNC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![15-[1-[2-(Dimethylamino)ethyl]pyrazol-4-yl]-11-oxa-3,4,6,19,24-pentazatetracyclo[18.3.1.02,6.012,17]tetracosa-1(24),2,4,12(17),13,15,20,22-octaen-18-one](/img/structure/B10819298.png)
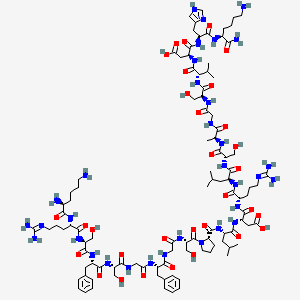
![(R)-1-(4-(1-(2-((6-(6-(Dimethylamino)pyrimidin-4-yl)-1H-benzo[d]imidazol-2-yl)amino)pyridin-4-yl)ethyl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one](/img/structure/B10819312.png)

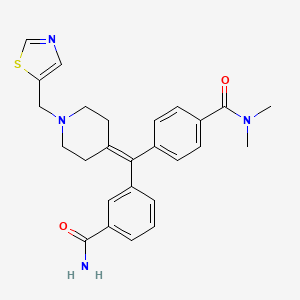
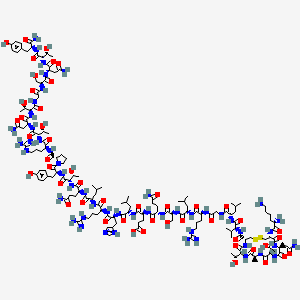
![(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10819338.png)

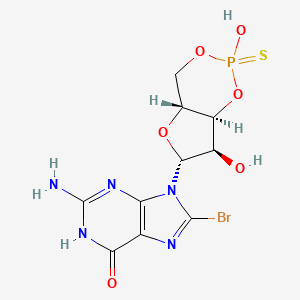
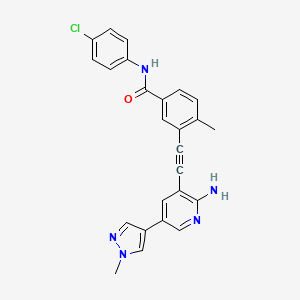
![1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea](/img/structure/B10819360.png)
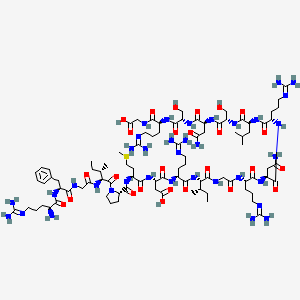
![(2~{S})-8-[[4-[4-(2-chloranyl-5-fluoranyl-phenyl)butoxy]phenyl]carbonylamino]-4-(4-oxidanyl-4-oxidanylidene-butyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819387.png)